2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione is a complex organic compound known for its unique structure and diverse applications. This compound features a dioxane ring fused with a furan ring, which is further substituted with a nitrophenyl group. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione typically involves multiple steps. One common method includes the Knoevenagel condensation reaction between aldehydes and Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) in the presence of a base. The reaction conditions often involve the use of ionic liquids to accelerate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and dioxane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups like amino, hydroxyl, or halogen groups.
Scientific Research Applications
2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, thereby modulating their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its use in organic synthesis.
5-(2-Nitrophenyl)furan-2-carbaldehyde: Shares the nitrophenyl and furan moieties.
2,2-Dimethyl-5-[(5-methyl-furan-2-yl)methylidene]-1,3-dioxane-4,6-dione: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of 2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione lies in its combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15NO7 |
---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2,2-dimethyl-5-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C18H15NO7/c1-10-4-5-11(19(22)23)8-13(10)15-7-6-12(24-15)9-14-16(20)25-18(2,3)26-17(14)21/h4-9H,1-3H3 |
InChI Key |
QHGYBWFVFTZROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)OC(OC3=O)(C)C |
Origin of Product |
United States |
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